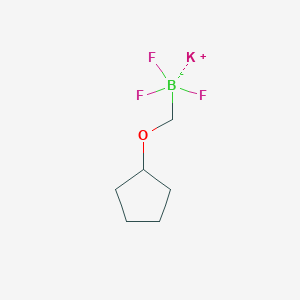

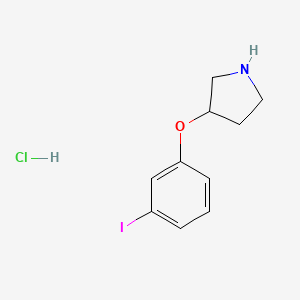

![molecular formula C11H14N4OS B1451180 2-(4-アミノピペリジン-1-イル)チエノ[3,2-d]ピリミジン-4(3H)-オン CAS No. 1248559-69-4](/img/structure/B1451180.png)

2-(4-アミノピペリジン-1-イル)チエノ[3,2-d]ピリミジン-4(3H)-オン

説明

2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H14N4OS and its molecular weight is 250.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

結核菌bdオキシダーゼ阻害剤

この化合物はシトクロムbdオキシダーゼ(Cyt-bd)を阻害することが判明しており、結核菌における魅力的な薬剤標的となっています . これは、エネルギー代謝を標的とする薬剤の組み合わせを開発するという文脈において特に重要です . この化合物は、牛型結核菌(M. bovis BCG)および結核菌の臨床分離株N0145に対して活性を示しました .

抗マイコバクテリア活性

この化合物のいくつかの誘導体は、非常に優れた抗マイコバクテリア活性を示すことが判明しました . これらの結果は、これらの化合物が抗結核薬として開発される可能性があることを示しています .

合成アプローチ

この化合物は、チエノ[3,2-d]ピリミジンおよびチエノ[3,4-b]ピリジン誘導体の新しい合成アプローチで使用されてきました . これらの誘導体は、多様な生物活性を持っており、重要な化学物質のクラスです .

細胞毒性研究

活性化合物は、4種類の細胞株に対して細胞毒性を調べたところ、細胞毒性がないことが判明しました . これは、それらをさまざまな用途で安全に使用できることを意味します .

マイコバクテリアCyt-bdの化学プローブ

この化合物は、さまざまな生理学的条件下でマイコバクテリアCyt-bdの機能を調査するための化学プローブとして使用できます .

結核菌におけるエネルギー代謝

この化合物は、結核菌のエネルギー代謝において重要な役割を果たします . それは、特にエネルギー代謝を標的とする薬剤の組み合わせを開発する際に役立ちます .

作用機序

Target of Action

The primary target of 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .

Mode of Action

2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one acts as an inhibitor of BTK . It binds to BTK and prevents its activity, which in turn inhibits the proliferation of B cells .

Biochemical Pathways

BTK plays a critical role in multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . By inhibiting BTK, 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one disrupts these pathways, affecting B cell development, including proliferation, differentiation, maturation, activation, and survival .

Pharmacokinetics

The compound’s ability to inhibit btk in vitro suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for bioavailability .

Result of Action

The inhibition of BTK by 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one results in the suppression of B cell activity . This can lead to immunosuppressive effects, making the compound potentially useful in the treatment of diseases involving overactive B cells, such as certain autoimmune diseases .

生化学分析

Biochemical Properties

2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis . This enzyme is crucial for the bacterial respiratory chain, and its inhibition can lead to a decrease in ATP production, thereby affecting the bacterium’s energy metabolism. The compound interacts with cytochrome bd oxidase by binding to its active site, leading to enzyme inhibition. Additionally, it has been observed to interact with other proteins involved in the bacterial respiratory chain, further disrupting the bacterium’s metabolic processes .

Cellular Effects

The effects of 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes have been studied extensively. In Mycobacterium tuberculosis, the compound has been shown to inhibit ATP production, leading to reduced bacterial growth and viability Preliminary studies suggest that it may influence the expression of genes involved in oxidative stress response and energy metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its binding to the active site of cytochrome bd oxidase, leading to enzyme inhibition . This binding disrupts the enzyme’s function, resulting in decreased ATP production and impaired bacterial respiration. Additionally, the compound may interact with other biomolecules involved in the respiratory chain, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound’s inhibitory effects on bacterial growth and ATP production persist over time, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects while maximizing efficacy .

Metabolic Pathways

2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in metabolic pathways related to bacterial respiration and energy metabolism . The compound interacts with enzymes such as cytochrome bd oxidase, leading to inhibition of the respiratory chain and decreased ATP production . Additionally, it may affect other metabolic pathways by influencing the expression of genes involved in oxidative stress response and energy metabolism .

Transport and Distribution

The transport and distribution of 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are critical for its therapeutic efficacy . Once inside the cell, it accumulates in the cytoplasm, where it exerts its inhibitory effects on the respiratory chain .

Subcellular Localization

The subcellular localization of 2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is primarily in the cytoplasm, where it interacts with cytochrome bd oxidase and other components of the respiratory chain . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target enzymes to exert its inhibitory effects .

特性

IUPAC Name |

2-(4-aminopiperidin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4OS/c12-7-1-4-15(5-2-7)11-13-8-3-6-17-9(8)10(16)14-11/h3,6-7H,1-2,4-5,12H2,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEOTOQXRSSVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=C(C(=O)N2)SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1451097.png)

![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)

![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)

![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)

![N-Ethyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1451115.png)

![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)

![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)